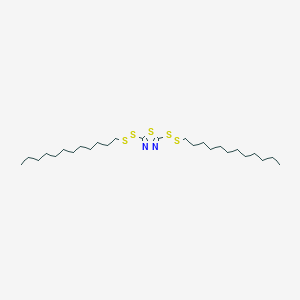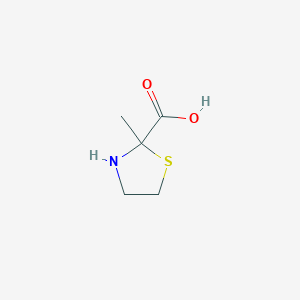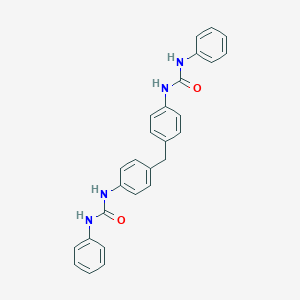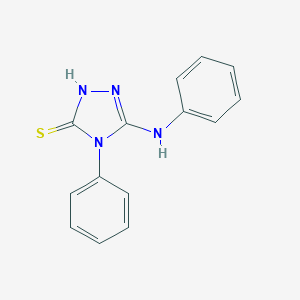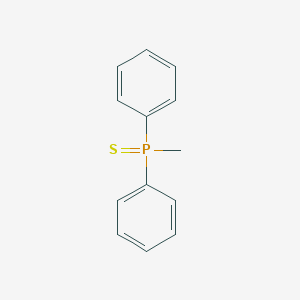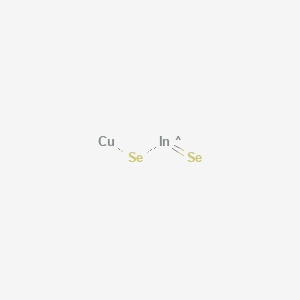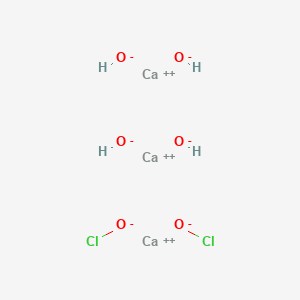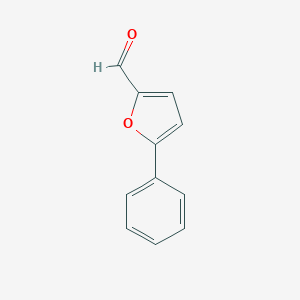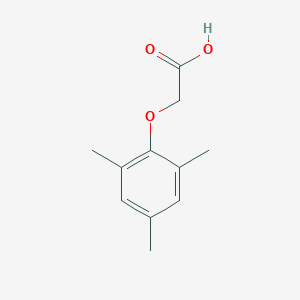
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of piperazine, a heterocyclic compound that has been extensively studied for its pharmacological properties. Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to have unique biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- is not fully understood. However, studies have shown that this compound interacts with several molecular targets in the body, including enzymes and receptors. For example, Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This inhibition leads to the activation of genes that promote apoptosis in cancer cells. Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has also been found to interact with the dopamine receptor, which is a target for drugs used to treat neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has several biochemical and physiological effects. For example, this compound has been found to induce apoptosis in cancer cells by activating genes that promote cell death. Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has also been found to protect neurons from damage caused by oxidative stress, which is a common feature of neurological disorders. In addition, this compound has antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has several advantages and limitations for lab experiments. One advantage of this compound is that it has been extensively studied, and its properties are well characterized. This makes it easier to design experiments and interpret the results. Another advantage is that Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has unique biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of this compound is that it is relatively expensive, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-. Some of these directions include:
1. Development of new anticancer drugs: Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to have anticancer properties, making it a potential candidate for the development of new anticancer drugs.
2. Development of new drugs to treat neurological disorders: Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to have neuroprotective properties, making it a potential candidate for the development of new drugs to treat neurological disorders.
3. Development of new antibiotics: Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has antimicrobial properties, making it a potential candidate for the development of new antibiotics to treat infectious diseases.
4. Study of the mechanism of action: Further research is needed to fully understand the mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, which could lead to the development of new drugs that target specific molecular targets in the body.
5. Study of the pharmacokinetics and pharmacodynamics: Further research is needed to understand the pharmacokinetics and pharmacodynamics of Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, which could help optimize its use in medical research.
Métodos De Síntesis
The synthesis of Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves several steps. The first step is the reaction of 3-amino-4-pyridinecarboxylic acid with trifluoromethylphenylacetonitrile in the presence of a base, such as potassium carbonate. This reaction yields the intermediate compound 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-2-butanone. The second step involves the reduction of this intermediate compound with sodium borohydride, which yields the final product, Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been extensively studied for its potential applications in medical research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for further research. Some of the areas where Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been studied include:
1. Cancer Research: Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to have anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells.
2. Neurological Disorders: Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to have neuroprotective properties. Studies have shown that this compound protects neurons from damage caused by oxidative stress, which is a common feature of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Infectious Diseases: Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to have antimicrobial properties. Studies have shown that this compound inhibits the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
15139-06-7 |
|---|---|
Nombre del producto |
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- |
Fórmula molecular |
C16H17F3N4 |
Peso molecular |
322.33 g/mol |
Nombre IUPAC |
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H17F3N4/c17-16(18,19)12-2-1-3-13(10-12)22-6-8-23(9-7-22)15-4-5-21-11-14(15)20/h1-5,10-11H,6-9,20H2 |
Clave InChI |
KBWWNIUCIOYWAE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=NC=C2)N)C3=CC=CC(=C3)C(F)(F)F |
SMILES canónico |
C1CN(CCN1C2=C(C=NC=C2)N)C3=CC=CC(=C3)C(F)(F)F |
Otros números CAS |
15139-06-7 |
Sinónimos |
4-[4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl]-3-pyridinamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



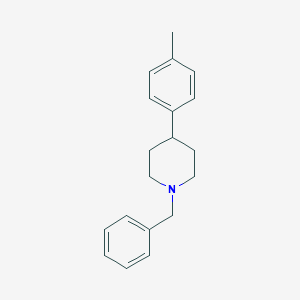
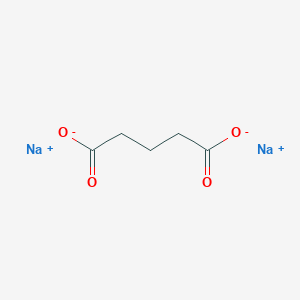
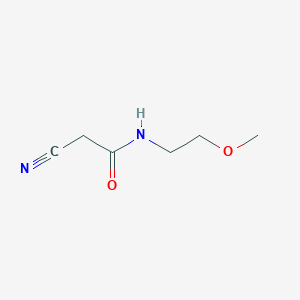
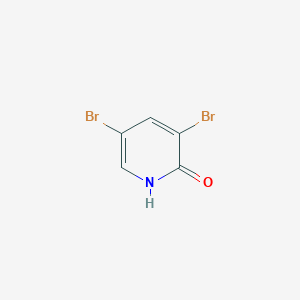
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)
